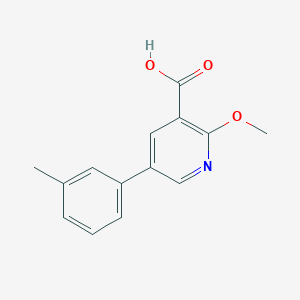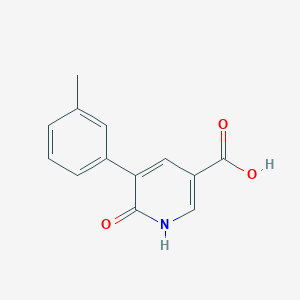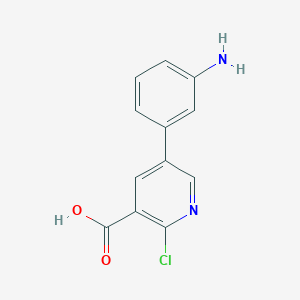
5-(3-Aminophenyl)-2-methoxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% (5-AMN) is a synthetic compound that has been studied for its potential applications in scientific research. 5-AMN is a derivative of nicotinic acid, a naturally occurring compound found in some foods. It has been studied for its ability to modulate a variety of biochemical and physiological processes, such as inflammation, oxidative stress, and cell signaling. This article will provide an overview of 5-AMN, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
作用機序
The exact mechanism of action of 5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% is not yet fully understood. However, it is thought to modulate biochemical and physiological processes by binding to specific receptors in the cell membrane. It is thought to interact with nicotinic acid receptors, as well as other receptors, to affect the activity of various enzymes and proteins involved in inflammation, oxidative stress, and other processes.
Biochemical and Physiological Effects
Studies have shown that 5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% can modulate a variety of biochemical and physiological processes. For example, it has been shown to reduce inflammation and oxidative stress, as well as to affect cell signaling pathways. It has also been shown to modulate the activity of various enzymes and proteins involved in inflammation, oxidative stress, and other processes.
実験室実験の利点と制限
5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and has a long shelf life, making it suitable for long-term storage. However, it is also relatively expensive and can be toxic in large doses, making it unsuitable for use in certain experiments.
将来の方向性
There are several potential future directions for research on 5-(3-Aminophenyl)-2-methoxynicotinic acid, 95%. One potential direction is to further study its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted on its potential applications in drug development and environmental toxicology. Additionally, further research could be conducted on its potential use as a therapeutic agent for various diseases and conditions. Finally, further research could be conducted on its potential use as a diagnostic tool for various diseases and conditions.
合成法
5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% can be synthesized using a variety of methods. One approach is the reaction of 3-aminophenol with 2-methoxynicotinic acid in the presence of an acid catalyst, such as hydrochloric acid. This reaction yields 5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% as a white solid. Other methods for synthesizing 5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% include the reaction of 3-aminophenol with 2-methoxy-1-naphthoic acid in the presence of an acid catalyst, or the reaction of 3-aminophenol with 2-methoxy-1-naphthoic acid in the presence of a base catalyst.
科学的研究の応用
5-(3-Aminophenyl)-2-methoxynicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used to study the effects of various compounds on biochemical and physiological processes, such as inflammation, oxidative stress, and cell signaling. It has also been used to study the effects of drugs on the nervous system, as well as the effects of environmental toxins on human health.
特性
IUPAC Name |
5-(3-aminophenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-12-11(13(16)17)6-9(7-15-12)8-3-2-4-10(14)5-8/h2-7H,14H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAJYGAQTGXPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686943 |
Source


|
| Record name | 5-(3-Aminophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-2-methoxypyridine-3-carboxylic acid | |
CAS RN |
1261988-29-7 |
Source


|
| Record name | 5-(3-Aminophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














